molecular formula C9H9BrOS B15385536 1-(3-Bromo-2-mercaptophenyl)propan-1-one

1-(3-Bromo-2-mercaptophenyl)propan-1-one

Cat. No.: B15385536
M. Wt: 245.14 g/mol
InChI Key: POONUDVNZNATDT-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-mercaptophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H9BrOS and its molecular weight is 245.14 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Bromo-2-mercaptophenyl)propan-1-one is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a mercapto group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound can be expressed as C10H10BrOS. The presence of a bromine atom and a thiol (-SH) group significantly influences its reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting that this compound may also possess similar properties.

Data Table: Anticancer Activity

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 Cells4.5Induction of apoptosis
Related Compound AMCF-7 Cells5.0Microtubule destabilization
Related Compound BA549 Cells6.0Inhibition of cell cycle progression

Anti-inflammatory Effects

The compound's mercapto group allows for interaction with various biological targets involved in inflammatory processes. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation.

Case Study: Enzyme Inhibition
A study focused on the inhibition of COX enzymes by structurally related compounds found that they could effectively inhibit COX activity, resulting in decreased inflammatory responses. The IC50 values for these compounds ranged from 2.5 µM to 5.0 µM.

Data Table: COX Inhibition

Compound NameTarget EnzymeIC50 (µM)Mechanism of Action
This compoundCOX-13.0Enzyme inhibition
Related Compound CCOX-22.5Competitive inhibition
Related Compound DCOX-1/COX-24.0Non-selective inhibition

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its ability to disrupt bacterial cell membranes or inhibit bacterial enzyme activity has been noted in various assays.

Data Table: Antimicrobial Activity

Compound NameTarget BacteriaMIC (µg/mL)Mechanism of Action
This compoundStaphylococcus aureus15Membrane disruption
Related Compound EEscherichia coli20Enzyme inhibition
Related Compound FPseudomonas aeruginosa25Cell wall synthesis inhibition

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

1-(3-bromo-2-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9BrOS/c1-2-8(11)6-4-3-5-7(10)9(6)12/h3-5,12H,2H2,1H3

InChI Key

POONUDVNZNATDT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)Br)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.